molecular formula C34H43BrN2O3 B12417479 [(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide

[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide

Cat. No.: B12417479
M. Wt: 607.6 g/mol
InChI Key: DNHMSKHPIHKWGN-MXZHIVQLSA-M
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Description

[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide is a complex organic compound that features multiple functional groups, including an alkyne, an alkene, a hydroxymethyl group, and a quaternary ammonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide can be approached through a multi-step synthetic route. The key steps may include:

    Formation of the Alkyne and Alkene Moiety: The alkyne and alkene moiety can be synthesized through a series of reactions such as Sonogashira coupling and Wittig reaction.

    Construction of the Dioxinopyridine Ring: The dioxinopyridine ring can be constructed through cyclization reactions involving appropriate precursors.

    Quaternization of the Amine: The final step involves the quaternization of the amine group with a naphthalen-1-ylmethyl bromide to form the quaternary ammonium ion.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The alkyne and alkene moieties can be reduced to form alkanes.

    Substitution: The quaternary ammonium ion can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Substituted ammonium salts.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

May serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

Could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;chloride
  • [(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;iodide

Uniqueness

The uniqueness of [(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C34H43BrN2O3

Molecular Weight

607.6 g/mol

IUPAC Name

[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide

InChI

InChI=1S/C34H43N2O3.BrH/c1-7-14-32-38-24-30-29(23-37)31(35-25(2)33(30)39-32)22-36(6,20-12-8-11-19-34(3,4)5)21-27-17-13-16-26-15-9-10-18-28(26)27;/h8-10,12-13,15-18,32,37H,7,14,20-24H2,1-6H3;1H/q+1;/p-1/b12-8+;

InChI Key

DNHMSKHPIHKWGN-MXZHIVQLSA-M

Isomeric SMILES

CCCC1OCC2=C(C(=NC(=C2O1)C)C[N+](C)(C/C=C/C#CC(C)(C)C)CC3=CC=CC4=CC=CC=C43)CO.[Br-]

Canonical SMILES

CCCC1OCC2=C(C(=NC(=C2O1)C)C[N+](C)(CC=CC#CC(C)(C)C)CC3=CC=CC4=CC=CC=C43)CO.[Br-]

Origin of Product

United States

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